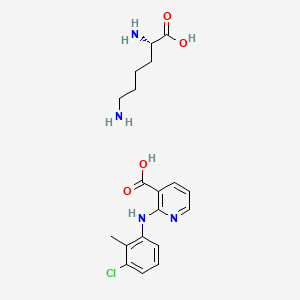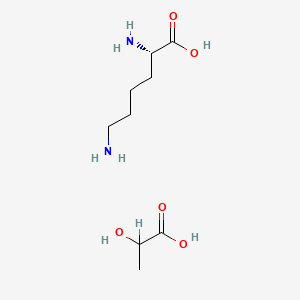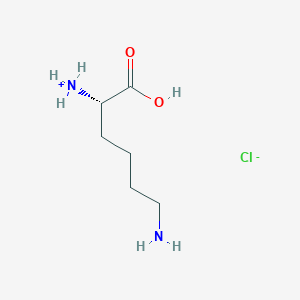![molecular formula C19H24N4O4S B1675842 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 312271-03-7](/img/structure/B1675842.png)
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Vue d'ensemble
Description
M2I-1 is an inhibitor of the protein-protein interaction between the spindle assembly checkpoint protein mitotic arrest deficient 2 (Mad2) and cell division cycle 20 (Cdc20), a coactivator of the anaphase-promoting complex/cyclosome (APC/C). It inhibits Mad2 binding to Cdc20111-138 when used at concentrations ranging from 6.25 to 100 μM. M2I-1 (25 μM) reduces increases in mitotic duration induced by paclitaxel in HeLa cells. M2I-1 (20-120 μM) reduces 4-cell embryo and blastocyst formation in hydrogen peroxide-exposed mouse zygotes, as well as increases the rate of sex chromosome mosaicism in male mouse in vitro fertilization-derived embryos.
M2I-1, also known as Mad2 Inhibitor-1, is Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint. M2I-1 disturbs conformational dynamics of Mad2 critical for complex formation with Cdc20. Cellular studies revealed that M2I-1 weakens the SAC response, indicating that the compound might be active in cells.
Applications De Recherche Scientifique
Disruption of CDC20-MAD2 Interaction
M2I-1 has been identified as a disruptor of the CDC20-MAD2 interaction, which is crucial for the assembly of the mitotic checkpoint complex (MCC). This disruption can significantly increase the sensitivity of cancer cell lines to anti-mitotic drugs, leading to cell death after prolonged mitotic arrest .
Sensitization to Anti-Mitotic Drugs
By targeting the hydrophobic core of Mad2, M2I-1 enhances the sensitivity of cancer cells to anti-mitotic drugs. This could potentially be used to improve the efficacy of cancer treatments .
3. Mitotic Progression in Multidrug-Resistant (MDR) Cells M2I-1 has been shown to accelerate mitosis in MDR cells, which correlates with reduced levels of APC substrates. This suggests a potential application in overcoming drug resistance in cancer therapy .
Tumor Growth Reduction
In preclinical models, such as patient-derived xenografts (PDX) of triple-negative breast cancer, M2I-1 treatment has led to significant tumor growth reduction, accompanied by increased DNA damage and apoptosis .
Inhibition of Mad2-Cdc20 Complex Formation
M2I-1 selectively inhibits the formation of the Mad2-Cdc20 complex, a key player in the spindle assembly checkpoint (SAC). This inhibition could be leveraged to control improper cell division .
6. Weakening of Spindle Assembly Checkpoint (SAC) Response Cellular studies indicate that M2I-1 can weaken the SAC response, which is essential for proper chromosome segregation during cell division. This could have implications for both cancer treatment and understanding cellular mechanisms .
Mécanisme D'action
This compound is known to directly target the hydrophobic core of Mad2, a protein involved in the spindle assembly checkpoint, and selectively disrupts Mad2-Cdc20 complex formation . It’s shown to dose-dependently inhibit the interaction of Mad2 to Mad2-binding-peptide (Mbp1; IC 50 10.0 µM & K d = 200 nM) . It’s suggested to covalently modify Mad2-Cys 149 via a reversible Michael adduct formation .
Propriétés
IUPAC Name |
5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(26)27)7-14-17(24)20-19(28)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEKPQUKWLNUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387207 | |
| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione | |
CAS RN |
6063-97-4 | |
| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



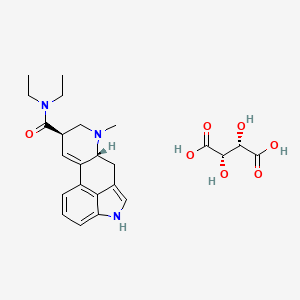
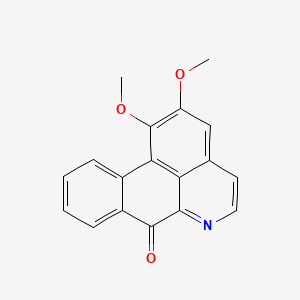
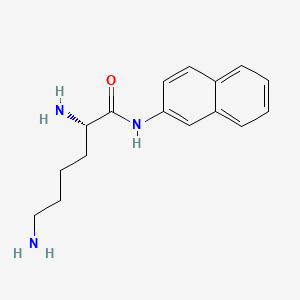
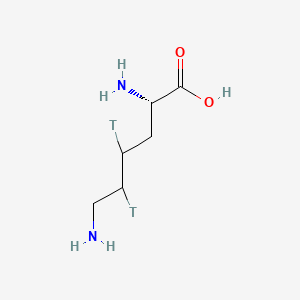


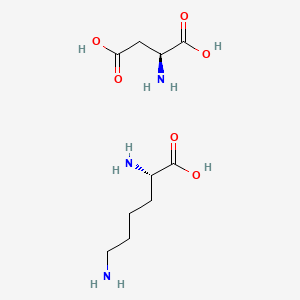
![L-lysine mono[2-(p-chlorophenoxy)-2-methylpropionate]](/img/structure/B1675773.png)
